2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
Structural Significance of Thiazolo[5,4-B]Pyridine Moieties in Drug Design
The thiazolo[5,4-b]pyridine core provides a rigid bicyclic framework that enhances binding affinity through π-π stacking and van der Waals interactions with kinase domains. Molecular docking studies of analogous compounds show that the nitrogen atom at position 1 forms a critical hydrogen bond with kinase hinge regions, while the sulfur atom stabilizes hydrophobic subpockets. For example, derivatives like 6r exhibit IC~50~ values of 4.77 μM against c-KIT double mutants due to optimal fit within the ATP-binding cleft. The scaffold’s planar geometry also facilitates penetration into deep hydrophobic pockets resistant to bulkier inhibitors, as demonstrated by 10.3 nM binding affinity in EGFR L858R/T790M mutants.
Table 1: Key Biochemical Activities of Thiazolo[5,4-B]Pyridine Derivatives
| Compound | Target Kinase | IC~50~ (μM) | Selectivity Index |
|---|---|---|---|
| 6r | c-KIT V560G/D816V | 4.77 | 8.0 vs. imatinib |
| 10k | EGFR L858R/T790M | 0.010 | 350 vs. BEAS-2B |
| 3a | EGFR Wild-Type | 1.12 | 5.6 vs. v-Src |
Role of Benzamide Derivatives in Targeted Kinase Inhibition
Benzamide groups confer selectivity by forming hydrogen bonds with kinase catalytic lysines (e.g., Lys721 in c-KIT) and salt bridges with aspartate residues. Cyclic benzamidines like 3a inhibit EGFR at 1.0 μg/mL by mimicking quinazoline’s hinge-binding motif while introducing conformational flexibility. The 2,3-dimethoxy substitution in the benzamide moiety of the title compound enhances solubility and π-cation interactions, as validated by 31.9% apoptosis induction in HCC827 cells for analogue 10k . Structural comparisons show that benzamide-containing inhibitors achieve 5.10 LigScore2 values in docking simulations, comparable to erlotinib’s 5.61.
Rationale for Hybridization Strategies in Overcoming Imatinib Resistance
Hybridizing thiazolo[5,4-b]pyridine and benzamide moieties addresses imatinib resistance through three mechanisms:
- Dual-Target Engagement : Simultaneous inhibition of ATP-binding pockets and hydrophobic regions prevents compensatory signaling. Compound 6r reduces c-KIT phosphorylation by 89% in GIST-T1 cells while blocking downstream AKT/STAT3 pathways.
- Steric Hindrance Mitigation : The hybrid’s compact structure avoids steric clashes with gatekeeper mutations (e.g., T670I), maintaining submicromolar potency where imatinib fails.
- Kinase Plasticity Counteraction : Molecular dynamics simulations reveal that the hybrid stabilizes kinase conformations, reducing mutant-induced conformational shifts. For example, 10k maintains <1 μM activity against EGFR T790M over 72 hours.
Table 2: Resistance Profile Comparisons
| Inhibitor | c-KIT D816V GI~50~ (μM) | EGFR T790M IC~50~ (μM) |
|---|---|---|
| Imatinib | 27.2 | N/A |
| 2,3-Dimethoxy Hybrid Analogue | 1.15 | 0.08 |
| Sunitinib | 3.98 | N/A |
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-14(21-25-17-10-6-12-23-22(17)29-21)7-4-9-16(13)24-20(26)15-8-5-11-18(27-2)19(15)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKNIVCJUNMODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine intermediate, which is then coupled with a benzamide derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thiazolo[5,4-b]pyridine can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell growth and survival .
Neuropharmacology
The compound is also being investigated for its potential to modulate neurotransmitter receptors. This makes it a candidate for treating neurological disorders such as depression and anxiety. Preliminary studies suggest it may influence serotonin and dopamine pathways, which are critical for mood regulation .
Case Studies and Research Findings
-
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this structure exhibit antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli. The minimal inhibitory concentration values suggest strong binding interactions with bacterial targets . -
Cytotoxicity Studies
Evaluations using the MTT assay on human keratinocyte and mouse fibroblast cell lines revealed that certain derivatives possess significant cytotoxic activity while selectively targeting cancerous cells. This selectivity underscores the therapeutic potential of the compound in oncology .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and related analogs:
*Molecular formula of the target compound is inferred as C22H19N3O3S (based on 2,4-dimethoxy analog in with an additional methyl group).
Key Observations:
Substituent Effects :
- Methoxy Groups : The 2,3-dimethoxy substitution in the target compound may enhance solubility compared to the 2-fluoro analog but reduce membrane permeability relative to PC190723’s chloro/difluoro groups .
- Electron-Withdrawing Groups : Fluoro (e.g., ) and chloro (e.g., ) substituents improve target binding affinity but may increase metabolic instability.
Heterocyclic Core :
- The thiazolo[5,4-b]pyridine scaffold (target compound, ) is critical for interactions with bacterial FtsZ, as demonstrated by PC190723’s anti-MRSA activity .
- In contrast, triazolo[4,3-a]pyridine derivatives (e.g., ) exhibit divergent target selectivity, likely due to altered hydrogen-bonding capacity.
Biological Activity :
Research Findings and Implications
- Thiazolo-Pyridine Scaffold : Central to antimicrobial activity, as seen in PC190723 . Modifications to this core (e.g., methyl groups in the target compound) could mitigate toxicity.
- Patent Derivatives : Compounds like Example 284 in demonstrate the versatility of benzamide derivatives in targeting diverse enzymes, though their triazolo-pyridine systems limit direct comparison.
Biological Activity
2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. It is part of the thiazole derivatives family, known for their diverse pharmacological properties including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.47 g/mol
- IUPAC Name : this compound
- InChI Key : BPKNBIXGRPDSJV-UHFFFAOYSA-N
The structure features methoxy groups that may enhance its biological activity through various mechanisms. The thiazolo[5,4-b]pyridine moiety is particularly significant for its interaction with specific molecular targets.
The primary mechanism of action for this compound involves the inhibition of certain enzymes such as phosphoinositide 3-kinase (PI3K). By binding to the active site of PI3K, it blocks its activity, which can modulate cellular processes including growth, proliferation, and survival. This inhibition is crucial in therapeutic contexts where regulation of these pathways is necessary for treating various diseases.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. The compound's ability to inhibit PI3K suggests potential efficacy in cancer treatment by disrupting cancer cell signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through this mechanism.
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial properties. In vitro studies on related compounds have demonstrated effectiveness against a range of bacterial strains, including:
- E. coli
- S. aureus
- K. pneumoniae
These compounds often exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents.
Anti-inflammatory Effects
The compound's interaction with cellular receptors may also confer anti-inflammatory effects. Thiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory diseases.
Data Tables
Case Studies
- Antitumor Efficacy : In a study examining the effects of thiazole derivatives on cancer cell lines, it was found that compounds similar to this compound significantly reduced cell viability and induced apoptosis in a concentration-dependent manner.
- Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various thiazole derivatives against clinical isolates of E. coli and S. aureus. The results showed that certain derivatives exhibited MIC values lower than or equal to traditional antibiotics like ceftriaxone.
Q & A
Basic: What synthetic routes are employed for the preparation of 2,3-Dimethoxy-N-(...phenyl)benzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core. A common approach includes:
- Step 1: Condensation of substituted benzaldehydes with thiazole precursors under reflux in solvents like ethanol or toluene, catalyzed by acetic acid or polyphosphoric acid (PPA) .
- Step 2: Coupling the thiazolo-pyridine intermediate with a 2-methyl-3-aminophenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Step 3: Methoxylation at the 2- and 3-positions of the benzamide moiety using methyl iodide in the presence of a base like K₂CO₃ .
Characterization Methods:
- Melting Point: Determined via differential scanning calorimetry (DSC).
- Spectroscopy:
- Mass Spectrometry (ESI-MS): Validates molecular ion peaks and fragmentation patterns .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Essential for confirming substitution patterns. For example, the thiazolo-pyridine protons resonate as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while methoxy groups appear as singlets .
- IR Spectroscopy: Identifies functional groups (amide, methoxy, thiazole) and hydrogen bonding interactions .
- X-ray Crystallography: Resolves molecular conformation and packing (e.g., dihedral angles between benzamide and thiazolo-pyridine planes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
